![molecular formula C16H16O B13960693 1,2,3,4-Tetramethyldibenzo[b,d]furan CAS No. 138522-90-4](/img/structure/B13960693.png)
1,2,3,4-Tetramethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethyldibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a fused ring structure consisting of two benzene rings and one furan ring The presence of four methyl groups at the 1, 2, 3, and 4 positions of the dibenzofuran structure makes 1,2,3,4-tetramethyldibenzofuran unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyldibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 1,2,3,4-tetramethyldibenzofuran .
Industrial Production Methods: Industrial production of 1,2,3,4-tetramethyldibenzofuran typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetramethyldibenzofuran undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Friedel-Crafts Acylation: Common reagents include acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used for oxidation reactions.
Major Products:
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study steric interactions and reaction mechanisms.
Biology and Medicine: While specific biological applications are less documented, dibenzofuran derivatives are known for their biological activities, including anti-tumor and antibacterial properties.
Industry: The compound’s stability and unique structure make it useful in materials science and as a precursor for synthesizing other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetramethyldibenzofuran involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product . The steric interactions between the methyl groups and other substituents can influence the reaction pathway and product distribution .
Comparación Con Compuestos Similares
2,3,7,8-Tetramethyldibenzofuran: This compound has a similar structure but with methyl groups at different positions.
Dibenzofuran: The parent compound without any methyl substitutions.
Other Methylated Dibenzofurans: Compounds with varying numbers and positions of methyl groups.
Uniqueness: 1,2,3,4-Tetramethyldibenzofuran is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and steric interactions. This makes it a valuable compound for studying the effects of methyl substitution on the properties and reactions of dibenzofurans.
Propiedades
Número CAS |
138522-90-4 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8H,1-4H3 |
Clave InChI |
ORMRTWDNPANISK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

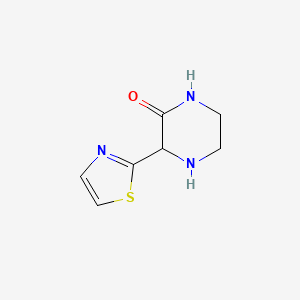
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
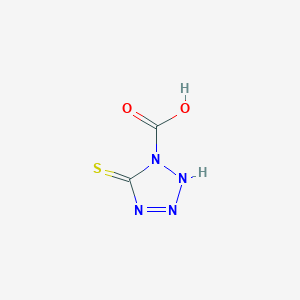
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

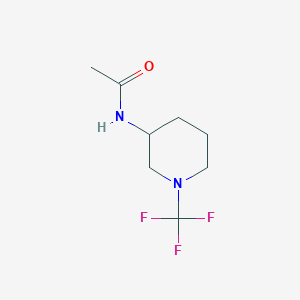
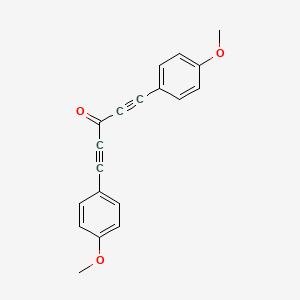

![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
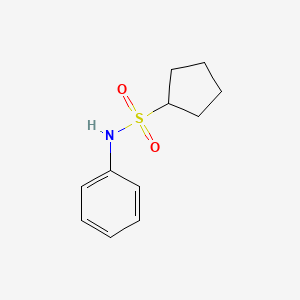
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
